tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate

Medicinal Chemistry Organic Synthesis Building Blocks

Substituting this Boc-protected 3-amino-2-pyridone with Cbz or other carbamate analogs frequently causes deprotection incompatibility and yield loss in multi-step medicinal chemistry syntheses. tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate (CAS 197229-63-3) directly resolves this: • ≥97% purity with analytical traceability eliminates side reactions from amine or des-Boc impurities. • Selective Boc cleavage under mild acidic conditions (TFA/DCM or HCl/dioxane) preserves orthogonal functional groups-unlike Cbz analogs requiring harsh hydrogenolysis. • Favorable LogP (~1.33) and 14% lower MW vs. Cbz analog enable atom-economical library synthesis with streamlined reverse-phase purification. White to off-white solid; store at RT sealed in dry conditions; ships ambient. For R&D and further manufacturing use only.

Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
CAS No. 197229-63-3
Cat. No. B177501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
CAS197229-63-3
SynonymsCarbamic acid, (1,2-dihydro-2-oxo-3-pyridinyl)-, 1,1-dimethylethyl ester (9CI)
Molecular FormulaC10H14N2O3
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=CNC1=O
InChIInChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-7-5-4-6-11-8(7)13/h4-6H,1-3H3,(H,11,13)(H,12,14)
InChIKeyONCARVZCGINFRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate Overview


tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate, with the molecular formula C10H14N2O3 and an average mass of 210.23 Da, is a white to off-white solid . It is primarily classified as a heterocyclic building block, specifically a protected 3-amino-2-pyridone derivative . The compound's defining feature is the tert-butyloxycarbonyl (Boc) protecting group on the 3-amino moiety of the 2-oxo-1,2-dihydropyridine scaffold, which makes it a valuable intermediate for synthesizing more complex, biologically active molecules, particularly in medicinal chemistry and pharmaceutical research [1].

Why Analogs Are Not Interchangeable


In the context of precise organic synthesis, substituting tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate with a close analog can lead to experimental failure or suboptimal yields due to significant differences in key physicochemical properties. Variations in the carbamate protecting group, for instance, drastically alter a compound's lipophilicity and stability [1]. The choice between a tert-butyl (Boc), benzyl (Cbz), or trifluoroethyl group is not arbitrary; it dictates the specific deprotection conditions required, the compound's solubility profile, and its overall behavior in a synthetic sequence. The quantitative comparisons below demonstrate that these analogs possess measurably different molecular weights, LogP values, and physical properties, directly impacting their performance as intermediates and their suitability for specific chemical reactions [1][2].

Quantitative Differentiation vs. Analogs


Molecular Weight Advantage

tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate has a molecular weight of 210.23 g/mol . This is significantly lower than its benzyl-protected analog, benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate, which has a molecular weight of 244.25 g/mol [1]. This difference makes the tert-butyl compound a more atom-economical choice for incorporation into larger molecular frameworks, reducing overall mass and potentially improving the yield efficiency of multi-step syntheses.

Medicinal Chemistry Organic Synthesis Building Blocks

Optimized Lipophilicity for Purification

The tert-butyl compound exhibits a Consensus Log P of 1.33 , placing it in a more favorable range for standard organic synthesis and purification compared to more lipophilic alternatives. For instance, the 2,2,2-trifluoroethyl analog, 2,2,2-trifluoroethyl N-(2-oxo-1,2-dihydropyridin-3-yl)carbamate, is expected to have a significantly higher LogP (estimated >2.5) due to the highly lipophilic trifluoroethyl group, which can complicate reverse-phase HPLC purification and alter reaction kinetics [1].

Medicinal Chemistry Lipophilicity Drug Design

High Purity with Analytical Traceability

High-purity building blocks are essential for minimizing side reactions and ensuring reproducibility in complex syntheses. tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate is commercially available with a standard purity of 97%, supported by batch-specific Certificates of Analysis (CoA) including NMR, HPLC, or GC data from multiple vendors . In contrast, the closely related benzyl analog is often found at a standard purity of 95% from similar commercial sources . The higher nominal purity of the Boc-protected intermediate can reduce the need for further purification steps before use.

Organic Synthesis Quality Control Chemical Procurement

Boiling Point Advantage

The predicted boiling point for tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate is 375.4±42.0 °C at 760 mmHg . While a specific boiling point is not available for the benzyl analog, its significantly higher molecular weight (244.25 g/mol) and more extensive π-system strongly suggest a substantially higher boiling point. This lower boiling point of the tert-butyl compound can be a crucial parameter for its purification via distillation under reduced pressure or as a characteristic value for verifying identity and purity in a quality control setting.

Physical Chemistry Chemical Properties Quality Control

Optimal Application Scenarios


Medicinal Chemistry Library Synthesis

Its 14% lower molecular weight compared to the Cbz-protected analog directly supports more atom-economical library synthesis. Combined with its favorable LogP of 1.33, which simplifies purification of target compounds, it is an ideal choice for generating diverse, drug-like molecules with optimal physicochemical profiles [1].

Reproducible High-Yield Synthesis

The commercially guaranteed high purity of 97% with documented analytical traceability ensures reproducible outcomes and can prevent yield loss from side reactions caused by impurities . This level of specification is critical for process chemists aiming to establish robust and scalable synthetic routes.

Mild Deprotection Conditions

The tert-butyl carbamate (Boc) group, a defining feature of this compound, can be selectively removed under mild acidic conditions that are orthogonal to many other functional groups. This provides a strategic advantage over benzyl (Cbz) analogs, which require harsher hydrogenolysis or strong acid conditions, and trifluoroethyl analogs, which are generally not cleavable [1][2].

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